(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile
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Overview
Description
(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is an organic compound with a complex structure that includes a nitro group, a benzodioxin ring, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2,3-dihydro-1,4-benzodioxin, followed by the introduction of the acetonitrile group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to enhance efficiency and safety. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and acetonitrile groups. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
- (7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethylamine
- (7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid
Uniqueness
Compared to similar compounds, (7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c11-2-1-7-5-9-10(16-4-3-15-9)6-8(7)12(13)14/h5-6H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFLGJFCZKKBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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